N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide
Overview
Description
“N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide” is a chemical compound with the CAS Number: 76856-51-4. It has a molecular weight of 399.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the linear formula: C15H11F6NO3S . The InChI code for the compound is 1S/C15H11F6NO3S/c16-14(17,18)13(23,15(19,20)21)10-6-8-11(9-7-10)22-26(24,25)12-4-2-1-3-5-12/h1-9,22-23H .Physical and Chemical Properties Analysis
The compound is a solid in its physical form . It has a molecular weight of 399.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Photochemical and Photophysical Properties
The photochemical and photophysical properties of derivatives of benzenesulfonamide, similar to N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide, have been extensively studied. For instance, zinc phthalocyanine derivatives containing benzenesulfonamide groups have been synthesized and characterized. These derivatives demonstrate significant singlet oxygen quantum yield, making them potentially valuable as Type II photosensitizers in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Inhibition and Potential Therapeutic Applications
Several studies have investigated the potential of benzenesulfonamide derivatives as enzyme inhibitors with therapeutic implications. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been identified as selective cyclooxygenase-2 inhibitors. The introduction of a fluorine atom in these compounds has notably increased their selectivity, leading to the identification of potent, highly selective, and orally active inhibitors with potential applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Safety and Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO3S/c16-14(17,18)13(23,15(19,20)21)10-6-8-11(9-7-10)22-26(24,25)12-4-2-1-3-5-12/h1-9,22-23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCRJPLMWKJJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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